molecular formula C16H34N8O9 B13132669 (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid

Cat. No.: B13132669
M. Wt: 482.49 g/mol
InChI Key: HUHMSEWIAPBSRV-SCGRZTRASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid involves multiple steps. One common method includes the protection of functional groups, followed by coupling reactions to form the desired compound. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like ammonia or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology

In biological research, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid is studied for its role in metabolic pathways. It is involved in the synthesis of proteins and other biomolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of food additives, pharmaceuticals, and cosmetic products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or activator, modulating various biochemical pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and leading to physiological changes.

Comparison with Similar Compounds

Similar Compounds

    Arginine: A precursor to (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, involved in protein synthesis.

    Malic Acid: A component of the citric acid cycle, similar to 2-hydroxybutanedioic acid.

Uniqueness

The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in diverse reactions and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C16H34N8O9

Molecular Weight

482.49 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid

InChI

InChI=1S/2C6H14N4O2.C4H6O5/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t2*4-;/m00./s1

InChI Key

HUHMSEWIAPBSRV-SCGRZTRASA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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